2-(2-bromo-4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-(2-bromo-4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a bromo-methylphenyl group and a trifluoromethylphenyl group, making it a unique molecule with interesting properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Bromination: : The starting material, 2-methylphenol, undergoes bromination to introduce the bromo group at the 2-position, forming 2-bromo-4-methylphenol.
Phenol Etherification: : The brominated compound is then reacted with phenol derivatives to form the phenoxy group.
Acetylation: : The phenoxy compound is acetylated to introduce the acetamide group.
Trifluoromethylation: : Finally, the trifluoromethyl group is introduced using appropriate reagents to complete the synthesis.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. Large-scale reactors and optimized reaction conditions are used to ensure high yield and purity. Continuous flow chemistry and automated systems may also be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: : The bromo group can be oxidized to form a bromine oxide derivative.
Reduction: : The trifluoromethyl group can be reduced to form a trifluoromethylamine derivative.
Substitution: : The compound can undergo nucleophilic substitution reactions at the bromo or trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Bromine oxide derivatives.
Reduction: : Trifluoromethylamine derivatives.
Substitution: : Substituted phenyl derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Studied for its pharmacological properties, such as anti-inflammatory and analgesic effects.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2-bromo-4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide exerts its effects involves interactions with specific molecular targets and pathways. The bromo and trifluoromethyl groups play crucial roles in binding to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
This compound is unique due to its specific combination of bromo and trifluoromethyl groups. Similar compounds include:
2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide: : Similar structure but with different substituents on the phenyl ring.
2-(2-bromo-4-methylphenoxy)ethylamine: : Similar core structure but lacks the trifluoromethyl group.
These compounds may have different properties and applications due to variations in their chemical structures.
Properties
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF3NO2/c1-10-5-6-14(13(17)7-10)23-9-15(22)21-12-4-2-3-11(8-12)16(18,19)20/h2-8H,9H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTLEWHFZHOAPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.